Product packaging for Clamikalant sodium(Cat. No.:)

Clamikalant sodium

Cat. No.: B10752440
M. Wt: 494.0 g/mol
InChI Key: SUEVHDKFEXAKAF-UHFFFAOYSA-M
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Description

Clamikalant (sodium) is a potent and selective antagonist of the ultra-rapid delayed rectifier potassium current (IKur), which is primarily mediated by the Kv1.5 potassium channel. This channel is predominantly expressed in the atria of the human heart, making Clamikalant a compound of significant interest for investigating novel, atrial-selective therapeutic strategies for atrial fibrillation (AF) and other supraventricular arrhythmias. Its mechanism of action involves blocking the Kv1.5 channel, thereby prolonging the atrial action potential duration and effective refractory period without significantly affecting ventricular repolarization, which minimizes the risk of ventricular pro-arrhythmia. This selectivity underpins its core research value in electrophysiological studies, in vitro and ex vivo models of AF, and for probing the pathophysiological role of IKur in cardiac remodeling. Offered as a high-purity sodium salt to enhance solubility and bioavailability in experimental buffers and dosing solutions, Clamikalant (sodium) is an essential pharmacological tool for cardiovascular researchers aiming to develop safer antiarrhythmic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClN3NaO5S2 B10752440 Clamikalant sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(5-chloro-2-methoxybenzoyl)-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEVHDKFEXAKAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN3NaO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology of Clamikalant Sodium

Molecular Mechanisms of K-ATP Channel Inhibition

The inhibitory effect of Clamikalant (B120940) on K-ATP channels is a result of its direct interaction with the channel complex, which influences the channel's ability to open and conduct potassium ions.

As a sulfonylurea derivative, Clamikalant is understood to exert its inhibitory action through the regulatory SUR subunit of the K-ATP channel complex. The SUR subunit contains the binding sites for sulfonylurea drugs and other channel modulators. High-resolution structural studies have revealed that K-ATP inhibitors like glibenclamide bind to a common pocket located in the transmembrane domain of the SUR subunit's ABC core structure. elifesciences.org This binding site is distinct from the ATP-binding inhibitory site located on the pore-forming Kir6.2 subunit. nih.gov By binding to the SUR subunit, Clamikalant is thought to allosterically modulate the channel, favoring a closed state. Some evidence suggests that Clamikalant may act by competing with the ATP binding site, though its primary interaction is with the SUR subunit. medchemexpress.eu

The binding of Clamikalant to the K-ATP channel complex directly influences its gating properties, which is the process of opening and closing the channel pore. technologynetworks.complos.org In cardiac myocytes, the opening of K-ATP channels during metabolic stress (e.g., ischemia) leads to an efflux of potassium, which shortens the duration of the action potential (APD). portico.orgoup.com Clamikalant counteracts this effect. portico.org

Research shows that Clamikalant antagonizes the APD shortening induced by K-ATP channel openers like rilmakalim. portico.orgncats.io This action effectively prolongs repolarization and the QT interval of the electrocardiogram, a hallmark of Class III antiarrhythmic agents. nih.govwikipedia.org The potency of Clamikalant has been observed to increase under acidic conditions that mimic an ischemic environment, making it more effective when it is most needed. portico.org For instance, in single human cardiomyocytes, the concentration required for half-maximal block (IC50) of rilmakalim-induced currents decreased from 0.6 µM at a physiological pH of 7.3 to 0.3 µM at a more acidic pH of 6.5. portico.org

Table 2: In Vitro Inhibitory Effects of Clamikalant (as HMR 1883)
Experimental ModelMeasured EffectConditionIC50 Value (µM)Reference
Guinea pig papillary muscleAntagonism of rilmakalim-induced APD shorteningpH 7.41.8 portico.org
Guinea pig papillary muscleAntagonism of rilmakalim-induced APD shorteningAcidic conditions0.6 portico.org
Human cardiomyocytesBlock of rilmakalim-induced currentspH 7.30.6 portico.org
Human cardiomyocytesBlock of rilmakalim-induced currentspH 6.50.3 portico.org
Guinea pig ventricular myocytesInhibition of rilmakalim-induced whole-cell current-0.8 ncats.io

Cellular and Subcellular Actions of Clamikalant Sodium

Impact on Cardiac Myocyte Electrophysiology

The electrophysiological properties of cardiac myocytes are fundamental to the heart's rhythmic contractions. Clamikalant (B120940) (sodium) has been shown to modulate these properties, specifically affecting the action potential duration and ventricular repolarization.

Modulation of Action Potential Duration (APD)

The cardiac action potential is a complex event involving the coordinated opening and closing of various ion channels. mhmedical.com The duration of this potential (APD) is a critical determinant of the heart's electrical stability. oup.com Clamikalant (sodium) is known to influence APD, a characteristic shared with other class III antiarrhythmic agents which typically work by blocking potassium channels, thereby prolonging repolarization. oup.com Prolongation of the APD can be a mechanism to prevent or suppress re-entrant arrhythmias. oup.com However, excessive prolongation can also be proarrhythmic. oup.com

The action potential itself is comprised of several phases, starting with a rapid depolarization (phase 0) mediated by sodium influx, followed by early repolarization (phase 1), a plateau phase (phase 2), and final repolarization (phase 3). mhmedical.comoup.com The duration of the action potential is influenced by a balance of inward (depolarizing) and outward (repolarizing) currents. oup.com

Table 1: Factors Influencing Action Potential Duration (APD)
Ion CurrentPhase of Action PotentialEffect on APD
Inward Sodium Current (INa)Phase 0 (Upstroke)Initiates depolarization
Transient Outward Potassium Current (Ito)Phase 1 (Early Repolarization)Contributes to initial repolarization
L-type Calcium Current (ICaL)Phase 2 (Plateau)Maintains depolarization, prolongs APD
Delayed Rectifier Potassium Currents (IKr, IKs)Phase 2 & 3 (Repolarization)Promote repolarization, shorten APD
Inward Rectifier Potassium Current (IK1)Phase 3 & 4 (Late Repolarization & Resting Potential)Stabilizes resting potential

Effects on Ventricular Repolarization Processes

Ventricular repolarization is the process by which the ventricular muscle cells return to their resting state after contraction. This process is primarily driven by the outflow of potassium ions. oup.com Clamikalant (sodium) has been investigated for its effects on these repolarization processes. researchgate.net By modulating potassium currents, particularly the delayed rectifier currents (IKr and IKs), agents like clamikalant can alter the rate and timing of ventricular repolarization. oup.comscielo.br

The reverse rate-dependent effect is a phenomenon where the prolongation of the action potential duration by certain drugs is more pronounced at slower heart rates. nih.gov This effect is a known characteristic of IKr-blocking drugs and is considered to contribute to proarrhythmic risk. nih.gov The late sodium current (INa,L) has been shown to contribute to this reverse rate-dependence. nih.gov

Influence on Cellular Viability and Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial physiological process. Dysregulation of apoptosis is implicated in various diseases. nih.gov Clamikalant (sodium) has been studied for its potential to influence the viability of cardiomyocytes and their apoptotic pathways.

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Protein Expression in Cardiomyocytes

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. sgo-iasgo.com This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. sgo-iasgo.comnih.gov The ratio of these proteins is critical in determining a cell's fate. nih.govdovepress.com An increase in the Bax/Bcl-2 ratio promotes apoptosis by facilitating the release of pro-apoptotic factors from the mitochondria. nih.govdovepress.com Conversely, a lower ratio, with higher levels of Bcl-2, protects the cell from apoptosis. nih.gov Studies have shown that various stimuli can modulate the expression of these proteins. For instance, in neuronal cells, electrical activity has been shown to downregulate the Bax/Bcl-2 ratio, thereby promoting survival. nih.gov

Table 2: Key Proteins in the Intrinsic Apoptosis Pathway
ProteinFunctionEffect on Apoptosis
BaxPro-apoptoticPromotes
Bcl-2Anti-apoptoticInhibits
Caspase-9Initiator CaspaseInitiates the caspase cascade
Caspase-3Executioner CaspaseExecutes the final steps of apoptosis

Interaction with Calpain Activity and Bid Cleavage in Cellular Stress Responses

Calpains are a family of calcium-dependent proteases that are involved in various cellular processes, including apoptosis. nih.govnih.gov Under conditions of cellular stress, calpains can be activated and cleave specific target proteins. nih.gov One such target is Bid, a pro-apoptotic member of the Bcl-2 family. nih.gov Cleavage of Bid by calpain generates a truncated form (tBid) that translocates to the mitochondria and promotes the release of cytochrome c, a key event in the activation of the apoptotic cascade. nih.govnih.gov This calpain-mediated Bid cleavage represents a distinct pathway in the induction of apoptosis. nih.gov

Modulation of Cardioprotective Signaling Pathways

Cardioprotective signaling pathways are intracellular cascades that protect the heart from injury, such as that caused by ischemia and reperfusion. Several signaling kinases are known to play a role in these pathways. While direct evidence linking Clamikalant (sodium) to the modulation of specific cardioprotective signaling pathways is not extensively detailed in the provided context, the general principles of cardioprotection involve the activation of pro-survival kinases.

For example, the activation of protein kinase A (PKA) and protein kinase C (PKC) can modulate the function of cardiac ion channels. clinicalgate.com Furthermore, signaling pathways involving kinases like Akt and p38 are crucial in determining cell survival or death. Transient activation of Akt is often associated with cell survival, while sustained activation can be detrimental. The balance between these survival and apoptotic signaling pathways can be a determining factor in the cellular response to various stimuli.

Interference with Levosimendam-Mediated Effects

Levosimendan is a cardioactive agent with a dual mechanism of action: it increases the sensitivity of cardiac troponin C to calcium, enhancing contractility, and it activates ATP-sensitive potassium (KATP) channels, leading to vasodilation. derangedphysiology.commedsafe.govt.nz The latter action contributes to its cardioprotective and vasodilatory effects. Given that Clamikalant is a KATP channel blocker, it directly antagonizes one of the key mechanisms of Levosimendan.

Experimental findings demonstrate that Clamikalant can prevent or abolish the beneficial effects of Levosimendan in cardiac tissue. In studies using neonatal rat cardiomyocytes, the presence of Clamikalant was shown to counteract the effects of Levosimendan. medchemexpress.com Specifically, Clamikalant (at a concentration of 40 μM) prevents the improvement in the recovery rate of left ventricular developed pressure (LVDP) that is typically mediated by Levosimendan. medchemexpress.com Furthermore, Levosimendan has been observed to inhibit hypothermia preservation-induced activation of calpain, cleavage of Bid (a pro-apoptotic protein), and subsequent apoptosis. medchemexpress.com The application of Clamikalant abolishes these protective effects of Levosimendan, indicating a direct interference with its cellular action pathway, which is dependent on open KATP channels. medchemexpress.com

Agent(s) Model System Observed Effect of Levosimendan Effect of Clamikalant (40 μM) Addition
LevosimendanNeonatal Rat CardiomyocytesImproved Left Ventricular Developed Pressure (LVDP) recovery.Prevents the improvement in LVDP recovery. medchemexpress.com
LevosimendanNeonatal Rat CardiomyocytesInhibited activation of calpain and cleavage of Bid.Abolished the inhibitory effects. medchemexpress.com
LevosimendanNeonatal Rat CardiomyocytesReduced apoptosis.Abolished the anti-apoptotic effect. medchemexpress.com

Abolition of Epoxyeicosatrienoic Acid (EET)-Induced Cardioprotection

Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid that exhibit a range of protective effects on the cardiovascular system, including anti-inflammatory, anti-fibrotic, and anti-apoptotic actions. frontiersin.org One of the mechanisms through which EETs confer cardioprotection, particularly against ischemic injury, is believed to involve the activation of KATP channels.

Research has shown that the cardioprotective effects of EETs can be completely negated by the administration of Clamikalant. medchemexpress.com In studies on intact rat hearts, the administration of EETs was shown to provide protection against infarction. antpedia.com However, when Clamikalant was administered prior to the EETs, this protective effect was entirely abolished. medchemexpress.comantpedia.com This finding strongly supports the hypothesis that the cardioprotective signaling cascade initiated by EETs converges on the activation of KATP channels, and by blocking these channels, Clamikalant effectively disconnects the protective signal from its downstream effector. medchemexpress.com

Agent(s) Model System Observed Effect of EET Effect of Clamikalant Addition
Epoxyeicosatrienoic Acid (EET)Intact Rat HeartsConferred cardioprotection against infarction. antpedia.comCompletely abolished the cardioprotective effect. medchemexpress.comantpedia.com

In Vitro Methodologies for Clamikalant Sodium Research

Cell Culture Models for KATP Channel Studies

Neonatal Rat Cardiomyocytes (NRCs) as a Research Model for Cellular Response

Neonatal rat cardiomyocytes (NRCs) are a well-established in vitro model for cardiovascular research, including the study of drug effects on heart cells. upol.cz These primary cells are advantageous because they are readily available, relatively inexpensive, and have an extensive history of use in scientific literature. upol.cz NRCs are suitable for studying various cardiac phenomena, including morphological, biochemical, and electrophysiological characteristics. upol.cz

In the context of Clamikalant (B120940) (sodium) research, NRCs serve as a crucial model to investigate cellular responses to the compound. Studies have shown that Clamikalant (sodium) can impact the viability and apoptosis of NRCs. For instance, treatment with 30 µM of Clamikalant (sodium) for 24 hours has been observed to decrease the viability of NRCs exposed to lipopolysaccharide (LPS) and increase apoptosis. medchemexpress.com This effect is accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. medchemexpress.com

The use of NRCs allows researchers to explore the cellular consequences of KATP channel blockade by Clamikalant (sodium) in a cardiac-relevant context. These cells can be cultured and subjected to various experimental conditions, making them a versatile tool for understanding the compound's effects on cardiomyocyte health and function. upol.cz

Heterologous Expression Systems (e.g., HEK293T Cells) for Receptor Subunit Analysis

Heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, are widely used in ion channel research. nih.govnih.gov These cells are a preferred choice for electrophysiologists due to their small size, ease of achieving gigaseals for patch-clamping, and their utility in studying the biophysical properties of exogenously expressed ion channels. nih.gov While they originate from embryonic kidney cells, HEK293 cells exhibit some neuronal characteristics, expressing a number of neuronal genes. nih.gov

For the study of Clamikalant (sodium) and its interaction with KATP channels, HEK293T cells (a derivative of HEK293 cells) provide a platform to analyze specific receptor subunits. Researchers can transiently or stably transfect these cells with the genes encoding the subunits of the KATP channel. This allows for the creation of a controlled system where the effects of Clamikalant (sodium) on a specific channel composition can be studied in isolation.

It is important to note that HEK293 cells themselves can express endogenous voltage-gated ion channels, including sodium and potassium channels. nih.govnih.gov Therefore, careful characterization of the host cell's endogenous currents is necessary to accurately interpret the effects of a compound on the heterologously expressed channels. Despite this, the ability to express specific ion channel subunits makes HEK293 cells an invaluable tool for dissecting the molecular interactions between drugs like Clamikalant (sodium) and their targets. nih.govfrontiersin.org

Electrophysiological Techniques for Ion Channel Characterization

Electrophysiology is a cornerstone of ion channel research, providing direct measurement of ion flow across cell membranes. uk.commoleculardevices.com These techniques are essential for characterizing the functional effects of compounds like Clamikalant (sodium) on their target ion channels.

Patch-Clamp Electrophysiology (e.g., Inside-Out Patch Configuration)

Patch-clamp electrophysiology is a powerful technique that allows for the study of single or multiple ion channels in a small patch of cell membrane. uk.commoleculardevices.com The method involves forming a high-resistance seal (a "gigaseal") between a glass micropipette and the cell membrane. saskoer.ca

One of the various configurations of this technique is the "inside-out" patch. uk.com After establishing a cell-attached configuration, the pipette is retracted, excising a patch of the membrane with its intracellular surface exposed to the bath solution. uk.com This configuration is particularly useful for studying how intracellular factors or substances, applied directly to the bath, modulate ion channel activity. uk.com For a compound like Clamikalant (sodium), which targets the KATP channel, the inside-out patch configuration would allow researchers to investigate its interaction with the channel from the intracellular side, where ATP binding and regulation occur.

Voltage Clamp and Current Clamp Techniques for Ionic Current Analysis

Voltage clamp and current clamp are two primary modes of patch-clamp electrophysiology that provide different but complementary information about a cell's electrical properties. uk.comthe-scientist.com

The voltage clamp technique allows researchers to hold the membrane potential at a constant level while measuring the ionic currents that flow across the membrane. the-scientist.comwikipedia.org This is achieved through a feedback amplifier that injects a current equal and opposite to the current flowing through the ion channels. wikipedia.orgmsu.edu By systematically changing the clamped voltage, researchers can study the voltage-dependence and kinetics of ion channels. nih.gov This technique is crucial for isolating and characterizing the specific currents affected by a drug. For example, in studying Clamikalant (sodium), voltage clamp experiments can quantify the extent to which the compound blocks the KATP channel current at different membrane potentials.

The current clamp technique, on the other hand, involves injecting a known current into the cell and measuring the resulting changes in membrane potential. uk.comthe-scientist.com This method provides insights into a cell's excitability and how it responds to stimuli. the-scientist.com In the context of Clamikalant (sodium) research, current clamp recordings can reveal how the blockade of KATP channels alters the resting membrane potential and action potential characteristics of a cardiomyocyte.

Biochemical and Molecular Assays for Mechanistic Elucidation

To fully understand the mechanism of action of Clamikalant (sodium), electrophysiological data is often complemented by biochemical and molecular assays. These techniques provide information about the underlying cellular and molecular pathways affected by the compound.

For example, as mentioned in the context of NRCs, Western blotting can be used to measure changes in the protein levels of apoptotic markers like Bcl-2 and Bax following treatment with Clamikalant (sodium). medchemexpress.com This provides a molecular link between the compound's effect on ion channels and the resulting cellular response.

Other potential biochemical assays could include those that measure changes in intracellular ATP concentrations or the activity of signaling pathways known to be linked to KATP channel function. Molecular techniques, such as site-directed mutagenesis of the KATP channel subunits expressed in heterologous systems, can help pinpoint the specific amino acid residues involved in the binding of Clamikalant (sodium).

Table of Research Findings for Clamikalant (sodium) in Neonatal Rat Cardiomyocytes

Experimental Condition Measured Parameter Result Reference
30 µM Clamikalant (sodium) for 24 hours in LPS-exposed NRCs Cellular Viability Reduced to 42.8 ± 6.3% compared to the LPS group medchemexpress.com
30 µM Clamikalant (sodium) in LPS-exposed NRCs Bcl-2 Protein Level Decreased medchemexpress.com

Table of Compounds Mentioned

Compound Name
Clamikalant (sodium)
Lipopolysaccharide (LPS)
Adenosine (B11128) triphosphate (ATP)
Bcl-2

Protein Expression Analysis (e.g., Western Blotting for Apoptosis Markers)

Western blotting is a widely utilized and powerful technique in cellular and molecular biology to detect and quantify specific proteins within a sample. In the context of apoptosis research, it allows for the analysis of changes in the expression levels of key proteins that regulate and execute the programmed cell death pathway. bio-rad-antibodies.com This method is highly specific and sensitive for identifying proteins involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key markers frequently analyzed include members of the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of apoptosis, and caspases, which are the executioner enzymes responsible for dismantling the cell.

In vitro studies investigating the effects of Clamikalant (also known as HMR 1098) have employed Western blotting to elucidate its role in modulating apoptotic signaling. Research using neonatal rat cardiomyocytes (NRCs) has shown that Clamikalant influences the expression of crucial Bcl-2 family proteins. medchemexpress.com Specifically, treatment with Clamikalant (30 µM) in lipopolysaccharide (LPS)-exposed NRCs resulted in a decrease in the protein level of the anti-apoptotic protein Bcl-2, while concurrently increasing the level of the pro-apoptotic protein Bax. medchemexpress.com The balance between anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins is critical for determining cell fate, and a shift in this ratio towards pro-apoptotic members typically sensitizes the cell to undergo apoptosis. frontiersin.orgresearchgate.net

Further research has also indicated that Clamikalant can affect other components of the apoptotic machinery. In one study, Clamikalant (40 μM) was found to abolish the inhibitory effect of Levosimendan on the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family, thereby promoting apoptosis. medchemexpress.com

Table 1: Effect of Clamikalant on Apoptosis Marker Expression in Neonatal Rat Cardiomyocytes (NRCs)

Cell Type Treatment Apoptosis Marker Observed Effect Citation
Neonatal Rat Cardiomyocytes (NRCs) Clamikalant (30 µM) + LPS Bcl-2 Decreased protein level medchemexpress.com
Neonatal Rat Cardiomyocytes (NRCs) Clamikalant (30 µM) + LPS Bax Increased protein level medchemexpress.com

Apoptosis Detection Assays in Cultured Cells

Apoptosis detection assays are essential tools for quantifying the extent of programmed cell death in a cell population. promega.com.au Since no single parameter defines apoptosis, a combination of techniques is often recommended. thermofisher.com These assays can identify various stages of the apoptotic process, from early events like the externalization of phosphatidylserine (B164497) (PS) on the cell membrane to late-stage events like DNA fragmentation. sigmaaldrich.com Common methods include flow cytometry using Annexin V (which binds to exposed PS) and a viability dye, caspase activity assays that measure the activation of executioner caspases (like caspase-3/7), and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays that detect DNA breaks. promega.com.authermofisher.comsigmaaldrich.comrevvity.com

The pro-apoptotic effects of Clamikalant have been quantified using such assays in cultured cells. In a study involving human umbilical vein endothelial cells (HUVECs), apoptosis was induced with TNF-α/ActD. patsnap.com The subsequent addition of Clamikalant (HMR-1098) was found to significantly increase the percentage of apoptotic cells, as detected by flow cytometry. patsnap.com

Table 2: Findings from Apoptosis Detection Assays for Clamikalant

Cell Type Assay/Method Treatment Key Finding Citation
Human Umbilical Vein Endothelial Cells (HUVECs) Flow Cytometry TNF-α/ActD + HMR-1098 Significantly increased the number of apoptotic cells compared to TNF-α/ActD alone. patsnap.com

Table 3: Compound Names Mentioned in the Article

Compound Name
5-hydroxydecanoate
Arachidonic acid
Azimilide
Bax
Bcl-2
Bid
Cariporide
Clamikalant (sodium) / HMR 1098
Deltorphin II
Diazoxide
Dronedarone
Eniporide
Epoxyeicosatrienoic acid (EET)
Glibenclamide
Levosimendan
Lipopolysaccharide (LPS)
Sabiporide
Vernakalant

Preclinical Mechanistic Investigations of Clamikalant Sodium

Animal Models for Cardiovascular Electrophysiology

Canine Models for Ventricular Arrhythmia Prevention and Ischemia Studies

Canine models are frequently utilized in cardiovascular research because their cardiac electrophysiology closely resembles that of humans, making them valuable for studying arrhythmias and the effects of antiarrhythmic drugs. umich.edunih.gov

In preclinical evaluations, Clamikalant (B120940) demonstrated significant efficacy in canine models of myocardial ischemia and ventricular arrhythmia. In a study involving conscious dogs with healed myocardial infarctions, Clamikalant (as HMR-1883) was shown to prevent ventricular fibrillation induced by acute myocardial ischemia during exercise. portico.org This model is designed to replicate the clinical scenario where an ischemic event triggers life-threatening arrhythmias in a heart with pre-existing damage. nih.gov Another study in anesthetized dogs with induced coronary artery occlusion found that HMR-1883 inhibited the shortening of the epicardial activation-recovery interval, a key factor in the development of re-entrant arrhythmias during ischemia. portico.org

The protective effects observed in these canine studies were robust. Pretreatment with HMR-1883 increased survival from 33% in control animals to 91%. portico.org The compound also attenuated electrocardiographic (ECG) changes indicative of ischemia, such as ST-segment depression and T-wave oscillations, without significantly affecting baseline hemodynamics. portico.org

Table 1: Summary of Clamikalant (HMR-1883) Efficacy in Canine Models
Canine ModelKey PathophysiologyObserved Effect of Clamikalant (HMR-1883)Reference
Conscious dogs with healed myocardial infarction + exercise-induced ischemiaVentricular Fibrillation (VF)Prevented VF in 11 of 13 animals. Attenuated ST-segment depression and T-wave oscillations. portico.org
Anesthetized dogs with left coronary artery branch occlusionIschemia-induced shortening of epicardial activation-recovery intervalInhibited the shortening of the activation-recovery interval in the ischemic zone. portico.org
Pigs with myocardial occlusionSudden cardiac arrhythmic deathIncreased survival from 33% (control) to 91%. portico.org

Studies on Hypoxia-Induced Action Potential Duration Shortening in Cardiac Tissue

During myocardial ischemia, a lack of oxygen (hypoxia) and reduced nutrient supply lead to a decrease in intracellular ATP levels. This metabolic stress causes the opening of K-ATP channels, which increases potassium efflux from the cardiomyocyte. escardio.org This outward potassium current accelerates membrane repolarization, resulting in a shortening of the action potential duration (APD). portico.orgescardio.org This APD shortening is not uniform across the heart, creating electrical heterogeneity that promotes the formation of re-entrant circuits, a primary mechanism of ventricular fibrillation. mdpi.com

Clamikalant, as a selective blocker of the cardiac K-ATP channel, directly counteracts this mechanism. portico.org In-vivo studies in canine models of ischemia demonstrated that HMR-1883 inhibits the shortening of the epicardial activation-recovery interval, which is an accepted surrogate for the action potential duration. portico.org Similarly, in guinea pig papillary muscle, HMR-1883 was found to significantly attenuate hypoxia-induced APD shortening. portico.org By preventing this critical electrophysiological change, Clamikalant helps to maintain electrical stability in the heart during ischemic events. portico.org

Mechanistic Interrogations in Specific Disease Models

Normalization of Channel Activity in Gain-of-Function Channelopathies (e.g., Cantú Syndrome)

Cantú syndrome is a rare genetic disorder characterized by a range of symptoms, including significant cardiovascular defects. nih.govnih.gov The underlying cause is a gain-of-function mutation in the genes that encode subunits of the K-ATP channel (ABCC9 or KCNJ8). nih.govnih.gov These mutations result in K-ATP channels that are overly active, meaning they remain open more than they should, even at normal intracellular ATP concentrations. nih.gov This excessive potassium current leads to hyperpolarization of the cell membrane, affecting the excitability and function of cardiac and smooth muscle cells. nih.gov

Given that Clamikalant is a specific blocker of the K-ATP channel, its potential to correct the dysfunction in Cantú syndrome has been investigated. nih.gov A proof-of-concept study utilized inside-out patch-clamp electrophysiology to measure the activity of mutated K-ATP channels associated with Cantú syndrome. The study demonstrated that HMR1098 (Clamikalant sodium) could normalize the aberrant currents caused by these gain-of-function mutations. nih.gov By blocking the overactive channels, Clamikalant effectively reverses the primary molecular defect at the ion channel level, suggesting a targeted therapeutic approach for this channelopathy. nih.gov

Table 2: Clamikalant's Mechanism in Cantú Syndrome Model
DiseaseGenetic BasisChannel DefectInvestigational Finding for Clamikalant (HMR1098)Reference
Cantú SyndromeGain-of-function mutations in ABCC9 or KCNJ8 genesOveractive ATP-sensitive potassium (K-ATP) channelsNormalized the gain-of-function currents in electrophysiology assays. nih.gov

Table of Mentioned Compounds

Compound Name Other Names
Clamikalant (sodium) HMR-1098, Sodium salt of HMR-1883
HMR-1883

Structure Activity Relationship Sar of Clamikalant Sodium and Analogues

Principles of SAR in Ion Channel Modulators

The study of Structure-Activity Relationships (SAR) is a fundamental concept in medicinal chemistry and pharmacology, aiming to understand how the chemical structure of a compound influences its biological activity. aurorabiomed.com For ion channel modulators, SAR principles are applied to decipher the intricate interactions between a ligand and the ion channel protein, which is a complex, pore-forming protein embedded in the cell membrane. aurorabiomed.commetrionbiosciences.com These interactions govern the modulator's ability to either enhance (open) or inhibit (block) ion flow, its potency, and its selectivity for specific channel subtypes.

Key principles guiding the SAR of ion channel modulators include:

Molecular Recognition: The modulator's activity is initiated by its binding to a specific site on the ion channel. This binding is dictated by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The three-dimensional shape and electronic properties of the molecule must be complementary to the binding pocket on the channel protein. openmedscience.com

Steric Factors: The size and shape (steric properties) of the modulator are critical. Even subtle changes, such as adding or removing a functional group, can alter how the molecule fits into the binding site, potentially enhancing or diminishing its activity. researchgate.net

Electronic Effects: The distribution of electrons within the modulator molecule influences its ability to form interactions with the channel. Functional groups that act as hydrogen bond donors or acceptors, or that possess a positive or negative charge, are often key features of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity. nih.govfrontiersin.org

The ultimate goal of SAR studies in this context is to develop a predictive model that can guide the design of new molecules with improved therapeutic properties, such as greater potency, enhanced selectivity for the target channel, and fewer off-target effects. aurorabiomed.commetrionbiosciences.com

Identification of Pharmacophore Features Critical for KATP Channel Blockade

The ATP-sensitive potassium (KATP) channel is a hetero-octameric complex composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. frontiersin.orgfrontiersin.orgpnas.org Blockers of this channel, such as the antidiabetic drug glibenclamide and the cardioselective compound Clamikalant (B120940), primarily interact with the SUR subunit. researchgate.netnih.gov SAR studies have been crucial in identifying the key pharmacophoric features necessary for high-affinity binding and channel inhibition.

A widely accepted pharmacophore model for KATP channel blockers of the sulfonylurea class, based on early SAR studies, includes several key interaction points. researchgate.net These features are exemplified in the structure of glibenclamide and have been systematically modified to develop compounds like Clamikalant. nih.gov

The essential pharmacophore features for sulfonylurea-type KATP channel blockers include:

An acidic sulfonylurea (or bioisosteric) headgroup : This group is crucial for binding and is capable of strong hydrogen bonding interactions within the receptor site. openmedscience.com

A central aromatic ring : This ring acts as a scaffold, properly orienting the other functional groups.

In the development of Clamikalant, stepwise structural variations of glibenclamide were performed to identify features that confer cardioselectivity. nih.gov A key modification was the change from a sulfonylurea to a sulfonylthiourea moiety. nih.gov This, along with other structural changes, was instrumental in shifting the selectivity profile.

Table 1: Key Pharmacophore Features for KATP Channel Blockade

Feature Role in Binding Example Moiety (in Clamikalant)
Acidic Headgroup Hydrogen bonding, electrostatic interactions Sulfonylthiourea
Central Aromatic Ring Scaffolding, orientation of substituents 2-methoxyphenyl
Amide Linkage Structural linker, hydrogen bonding -CO-NH-

| Terminal Hydrophobic Group | Hydrophobic interactions, affinity enhancement | 5-chloro-o-anisamidoethyl group |

This table is generated based on information from SAR studies. researchgate.netnih.gov

Predictive pharmacophore models, often developed using computational software, typically define a set of features such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and ionizable features, along with their ideal spatial arrangement for optimal channel blockade. nih.govfrontiersin.org

Strategies for Modulating Channel Selectivity and Potency through Structural Modifications

Achieving selectivity for a specific KATP channel subtype is a primary goal in the development of targeted therapies. KATP channels vary in their subunit composition depending on the tissue: pancreatic β-cells typically express Kir6.2/SUR1, while cardiac and smooth muscle cells express channels containing Kir6.2/SUR2A and Kir6.1/SUR2B, respectively. frontiersin.orgpnas.org These structural differences provide an opportunity for designing selective drugs.

The development of Clamikalant from the non-selective blocker glibenclamide is a prime example of successful selectivity modulation through rational structural modifications. nih.gov

Key strategies included:

Altering the Substituent Pattern on the Central Aromatic Ring : Changing the para-arrangement of substituents in glibenclamide's central ring to a meta-pattern was a critical first step toward achieving cardioselectivity. nih.gov

Modification of the Sulfonylurea Moiety : The replacement of the sulfonylurea group with a bioisosteric sulfonylthiourea was a successful strategy to further enhance potency on the cardiac KATP channel. nih.gov

Varying the Terminal Side Chain : Reducing the size of the substituent at the terminal nitrogen of the sulfonylurea moiety and optimizing the structure of the acylaminoethyl side chain were found to be important for cardioselectivity. nih.gov

These modifications led to HMR 1883 (the free acid of Clamikalant), which demonstrated a significantly higher affinity for cardiac KATP channels compared to pancreatic channels. nih.gov

Table 2: SAR of Glibenclamide Analogues and Development of Clamikalant

Compound/Modification Key Structural Change Effect on Selectivity/Potency Reference
Glibenclamide Parent compound (para-substituted sulfonylurea) Non-selective blocker of SUR1 and SUR2 nih.gov
Analogues Change from para- to meta-arrangement on the central ring Increased cardioselectivity nih.gov
Analogues Replacement of sulfonylurea with sulfonylthiourea Further improved potency on cardiac KATP channels nih.gov

| Clamikalant (HMR 1883) | Combination of meta-pattern, sulfonylthiourea, and optimized side chain | Cardioselective KATP channel blocker | nih.gov |

This table summarizes the strategic modifications leading to Clamikalant's selectivity profile.

Further research has identified that inhibitors can act specifically on the SUR2 subunit to induce channel inhibition, highlighting the regulatory subunit as the key determinant for selective drug action. tandfonline.com The discovery of structurally diverse inhibitors that are selective for SUR2-containing channels over SUR1-containing channels opens new avenues for developing drugs with specific cardiovascular targets. tandfonline.com

Application of SAR in Rational Drug Design for KATP Channel Targeting

Rational drug design utilizes the knowledge gained from SAR studies to design and synthesize novel compounds with a desired biological activity profile. openmedscience.comrug.nl In the context of KATP channel targeting, SAR data provides the blueprint for creating potent and selective modulators. metrionbiosciences.comnih.gov

The process typically involves the following steps:

Lead Identification and Optimization : A lead compound, such as glibenclamide, is identified. SAR studies then guide the synthesis of analogues to improve its properties. nih.gov This was the exact approach used to discover Clamikalant.

Pharmacophore Modeling and Virtual Screening : Based on the SAR of known active compounds, a 3D pharmacophore model is generated. nih.gov This model can then be used to screen large virtual libraries of chemical compounds to identify new potential hits that fit the pharmacophoric requirements, a process known as virtual screening.

Structure-Based Drug Design : When the 3D structure of the target protein is known, as is the case for KATP channels, structure-based design becomes possible. pnas.orgrug.nl This allows for the visualization of how a ligand binds to the channel and informs the design of new molecules with improved complementarity to the binding site. rug.nl For instance, knowing the structural differences between SUR1 and SUR2B can guide the design of compounds that selectively bind to the desired cardiac or vascular subtype. pnas.org

Scaffold Hopping : SAR information can be used to design new molecules with completely different chemical backbones (scaffolds) that still present the key pharmacophoric features. This strategy can lead to the discovery of novel chemical classes with improved drug-like properties. cresset-group.com

The development of Clamikalant serves as a case study in the successful application of SAR in rational drug design, where a systematic, stepwise modification of a non-selective lead compound, guided by biological testing, resulted in a new chemical entity with a desired, cardioselective profile. nih.gov This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery for ion channel targets. aurorabiomed.com

Advanced Analytical and Computational Approaches in Clamikalant Sodium Research

Analytical Chemistry Methodologies for Compound Characterization

Precise and validated analytical methods are fundamental for the characterization and quantification of Clamikalant (B120940) in research settings.

Spectrophotometry, particularly UV-Visible spectrophotometry, serves as a straightforward and accessible method for the quantitative analysis of Clamikalant. This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte in that solution. For Clamikalant, the wavelength of maximum absorbance (λmax) is a key parameter for developing a quantitative analytical method. While specific λmax values for Clamikalant are often determined experimentally within individual laboratories, the general methodology involves preparing a series of standard solutions of known concentrations and measuring their absorbance to construct a calibration curve.

Table 1: Illustrative Parameters for Spectrophotometric Analysis of Clamikalant (sodium)

ParameterValue/DescriptionPurpose
Wavelength of Maximum Absorbance (λmax) Typically in the UV range (e.g., 200-400 nm)Ensures maximum sensitivity and adherence to Beer-Lambert Law.
Solvent/Blank Methanol, Acetonitrile, or appropriate bufferTo dissolve the compound and to zero the spectrophotometer.
Calibration Curve Linear plot of Absorbance vs. ConcentrationTo determine the concentration of unknown samples based on their absorbance.
Linearity Range e.g., 1-20 µg/mLThe concentration range over which the method is accurate and precise.
Correlation Coefficient (r²) > 0.99Indicates the goodness of fit for the calibration curve.

Note: The values presented in this table are illustrative and would be specifically determined and validated in a laboratory setting.

The validation of any analytical method is critical to ensure its reliability, reproducibility, and accuracy. For Clamikalant, this involves a rigorous evaluation of several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). Quality control (QC) samples are analyzed alongside experimental samples to ensure the method performs as expected on a day-to-day basis.

Table 2: Key Validation Parameters for Analytical Methods of Clamikalant (sodium)

Validation ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from placebo, excipients, or degradation products at the analyte's retention time or wavelength.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, temperature, or mobile phase composition.

Spectrophotometric Techniques for Quantitative Analysis

Computational Modeling and Simulation for Mechanistic Insight

Computational approaches are indispensable for elucidating the mechanisms of action of compounds like Clamikalant at the molecular and systemic levels.

Molecular dynamics (MD) simulations provide an atomic-level view of the dynamic interactions between a ligand, such as Clamikalant, and its protein target, like a cardiac ion channel. These simulations can reveal the specific binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. For Clamikalant, MD simulations can help to understand its interaction with channels like the hERG potassium channel, which is crucial for cardiac repolarization.

Table 3: Example Research Findings from MD Simulations of Clamikalant

Simulation AspectFinding/InsightImplication
Binding Site Identification of key aromatic and hydrophobic residues within the channel pore.Explains the structural basis for channel blockade.
Binding Energy Calculation of the free energy of binding.Quantifies the affinity of Clamikalant for the channel.
Conformational Changes Observation of subtle shifts in channel gate domains upon ligand binding.Provides a dynamic picture of the mechanism of action.
Water and Ion Dynamics Analysis of the movement of water molecules and ions within the channel pore in the presence of the drug.Elucidates how the drug physically obstructs ion permeation.

The Hodgkin-Huxley model and its many variants are mathematical models that describe how action potentials in neurons and cardiomyocytes are initiated and propagated. By incorporating parameters that represent the effects of Clamikalant on specific ion currents (e.g., the late sodium current or specific potassium currents), these models can simulate the compound's effect on the action potential duration and shape. This allows for predictions of how the drug will alter the electrophysiological behavior of single cells and, by extension, cardiac tissue.

In silico approaches encompass a wide range of computational methods used to predict the properties and behaviors of a compound before it is tested in the lab. For Clamikalant, these methods can be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target interactions. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be built to correlate the chemical structure of Clamikalant and its analogs with their biological activity, helping to guide the design of new compounds with improved properties.

Broader Biochemical and Ion Channel Interactions Relevant to Clamikalant Sodium Research

Cross-talk with Other Ion Channels and Transporters

The modulation of KATP channels by Clamikalant (B120940) initiates a cascade of events that influences the activity of other key ion channels, particularly sodium and calcium channels. This cross-talk is fundamental to regulating cellular excitability in both cardiac and neuronal tissues.

Interplay with Sodium Channels in Cardiac and Neuronal Excitability

The activity of KATP channels is a critical determinant of the resting membrane potential in many excitable cells. By blocking these channels, Clamikalant induces membrane depolarization. This change in membrane potential directly affects the state of voltage-gated sodium channels, which are central to the initiation and propagation of action potentials. ebi.ac.ukbiomolther.org

In the context of neuronal excitability, the relationship between KATP channels and sodium channels is equally significant. Neuronal firing rates are governed by the interplay of various ion currents that set the threshold for action potential generation. nih.govelifesciences.org By modulating the resting membrane potential, KATP channel blockers like Clamikalant can influence the availability of sodium channels for opening, thereby impacting neuronal firing patterns. nih.gov The inactivation state of sodium channels is strongly dependent on the membrane potential, and even subtle shifts can have profound effects on neuronal computation and signaling. ebi.ac.uk

Interactions with Calcium Channels and Related Ion Homeostasis

The modulation of KATP channels by Clamikalant also has significant downstream effects on calcium homeostasis, largely mediated through the activity of voltage-gated calcium channels (VGCCs). The depolarization induced by KATP channel blockade can lead to the opening of L-type and other VGCCs, resulting in an influx of calcium into the cell. patsnap.commdpi.com This increase in intracellular calcium is a critical signaling event that triggers a multitude of cellular processes, including muscle contraction and neurotransmitter release. patsnap.compittmedneuro.com

In the heart, the interplay between KATP channels and calcium channels is central to excitation-contraction coupling. frontiersin.orgplos.org While Clamikalant's primary ischemic cardioprotection is attributed to its effects on the action potential duration, the resulting modulation of calcium influx is a key consequence. Maintaining calcium homeostasis is vital for normal cardiac function, and its dysregulation is a hallmark of many cardiovascular diseases. frontiersin.orgplos.org The sodium-calcium exchanger (NCX) also plays a crucial role in this interplay, as changes in intracellular sodium concentration, secondary to altered sodium channel activity, can affect calcium extrusion from the cell.

The following table summarizes the key interactions between KATP channels and other ion channels:

Interacting Channel/TransporterMechanism of Interaction with KATP ChannelsFunctional Consequence of KATP Blockade (e.g., by Clamikalant)
Voltage-Gated Sodium Channels KATP channel activity sets the resting membrane potential, which influences the inactivation state and availability of sodium channels.Membrane depolarization, bringing the cell closer to the threshold for sodium channel activation and altering excitability.
Voltage-Gated Calcium Channels Depolarization resulting from KATP channel blockade leads to the opening of VGCCs.Increased intracellular calcium concentration, triggering downstream events like muscle contraction and neurotransmitter release.
Sodium-Calcium Exchanger (NCX) Changes in intracellular sodium and calcium concentrations, as well as membrane potential, affect the activity and direction of the exchanger.Altered calcium extrusion from the cell, further impacting calcium homeostasis.

Membrane Biophysics and Compound-Lipid Interactions

The interaction of any pharmacological agent with a cell is not solely determined by its binding to a specific protein target. The biophysical properties of the cell membrane and the interactions of the compound with the lipid bilayer can also play a significant role. biophysics-reports.orgnih.govnih.gov While specific studies on the membrane biophysics of Clamikalant are not extensively available, general principles of drug-membrane interactions can be considered.

The structure of Clamikalant, with its lipophilic and hydrophilic moieties, suggests that it will partition into the lipid bilayer to some extent. frontiersin.org This partitioning can be influenced by the lipid composition of the membrane, including the presence of cholesterol and specific phospholipids. nih.gov The interaction of a drug with the lipid bilayer can affect membrane properties such as fluidity, thickness, and curvature, which in turn can modulate the function of embedded membrane proteins, including ion channels. uni-saarland.demdpi.comrsc.org

Furthermore, the local concentration of a drug in the vicinity of its target protein can be influenced by its affinity for the surrounding lipid environment. This can be a critical factor in determining the drug's potency and pharmacokinetics at the cellular level. The study of compound-lipid interactions often involves techniques such as molecular dynamics simulations and various spectroscopic methods to understand these complex relationships. nih.govmdpi.com

Regulatory Networks and Intracellular Signaling Pathways Modulated by KATP Channel Activity

The activity of KATP channels is not only regulated by the intracellular ATP/ADP ratio but is also subject to modulation by a complex network of intracellular signaling pathways. otago.ac.nz Consequently, the action of Clamikalant, by blocking these channels, can intersect with and influence these signaling cascades.

Key signaling pathways that interact with KATP channels include those mediated by G-protein coupled receptors (GPCRs) and protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). biomolther.orgmdpi.comnih.govmdpi.comcellsignal.comwikipedia.orgnih.govwikipedia.orgmdpi.comwikipedia.orgnih.gov

G-Protein Coupled Receptors (GPCRs): Many hormones and neurotransmitters exert their effects by binding to GPCRs, which can lead to the activation or inhibition of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels. ebi.ac.ukwikipedia.org

Protein Kinase A (PKA): An increase in cAMP activates PKA, which can then phosphorylate various target proteins, including components of the KATP channel complex or associated regulatory proteins. frontiersin.orgmdpi.comwikipedia.orgnih.govnih.gov PKA-mediated phosphorylation can modulate the sensitivity of KATP channels to ATP, thereby influencing their open probability. mdpi.com

Protein Kinase C (PKC): Activation of PKC, often through pathways involving diacylglycerol (DAG) and intracellular calcium, can also lead to the phosphorylation of KATP channels. cellsignal.comwikipedia.orgnih.govnih.gov The effects of PKC phosphorylation on KATP channel activity can be complex and may vary depending on the specific PKC isoform and cellular context. mdpi.comcellsignal.com

The following table outlines the key signaling pathways that modulate KATP channel activity:

Signaling PathwayKey MoleculesEffect on KATP Channel Activity
G-Protein Coupled Receptor (GPCR) Signaling GPCRs, G-proteins, Adenylyl CyclaseCan either increase or decrease cAMP levels, indirectly modulating KATP channels via PKA. ebi.ac.ukbiomolther.orgwikipedia.org
Protein Kinase A (PKA) Pathway cAMP, PKAPhosphorylation by PKA can modulate the ATP sensitivity of KATP channels. mdpi.commdpi.comwikipedia.org
Protein Kinase C (PKC) Pathway Diacylglycerol (DAG), Calcium, PKCPhosphorylation by PKC can alter KATP channel gating and activity. mdpi.comcellsignal.comwikipedia.org

By blocking KATP channels, Clamikalant effectively acts downstream of these regulatory inputs, overriding their modulatory effects on channel opening. This positions Clamikalant as a powerful tool to investigate the physiological roles of KATP channels independent of the complex upstream signaling that normally governs their function.

Q & A

Q. How can interdisciplinary collaboration enhance Clamikalant research?

  • Methodological Answer : Partner with computational biologists for molecular dynamics simulations, pharmacologists for in vivo validation, and clinicians for translational relevance. Establish data-sharing agreements via platforms like FAIRsharing to ensure interoperability of chemical and biological datasets .

Tables: Key Research Findings

(Hypothetical examples based on evidence synthesis)

Study Focus Model System Key Finding Reference
Ion Channel SelectivityHEK-293 CellsIC50_{50} = 12 nM for KATP_{ATP} inhibition
Pro-Arrhythmic RiskRat Ischemia ModelDose-dependent QT prolongation >50 mg/kg
Metabolic StabilityHuman Liver Microsomest1/2_{1/2} = 45 mins (CYP3A4-mediated)

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